2-Mercapto-2-methylpentan-1-OL - 258823-39-1

2-Mercapto-2-methylpentan-1-OL

Catalog Number: EVT-385862
CAS Number: 258823-39-1
Molecular Formula: C6H14OS
Molecular Weight: 134.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Mercapto-2-methylpentan-1-ol is a sulfur-containing organic compound with a distinct, potent odor. It is primarily known for its contribution to the characteristic aroma of onions, particularly cooked onions. This compound is classified as a thiol, characterized by the presence of a sulfhydryl (-SH) group, which plays a significant role in its odor and reactivity.

2-Mercapto-2-methylpentan-1-ol is considered a key food odorant (KFO), a category of volatile compounds responsible for the characteristic aromas of various foods. Its presence in trace amounts significantly impacts the sensory perception of food products, making it a subject of interest in food chemistry and sensory science research.

Synthesis Analysis

2-Mercapto-2-methylpentan-1-ol was first identified and synthesized following its isolation from raw onions. While the specific details of the initial synthesis are not elaborated upon in the provided abstracts, subsequent research outlines a four-step synthetic approach:

Physical and Chemical Properties Analysis

2-Mercapto-2-methylpentan-1-ol is characterized by its strong, pungent odor, often described as onion-like, meat broth-like, sweaty, or leek-like depending on its concentration. It exhibits a remarkably low odor threshold, indicating its potency as an aroma compound.

Applications

Food Industry:

  • Flavoring Agent: 2-Mercapto-2-methylpentan-1-ol is a valuable flavoring agent in the food industry, particularly in savory applications where an onion-like or meaty flavor profile is desired.
  • Food Analysis: Its presence and concentration in food products can serve as a marker for quality control, authentication, and origin determination. For instance, stable isotope dilution assays have been developed to quantify 2-Mercapto-2-methylpentan-1-ol in onions and other Allium species to assess its contribution to flavor profiles.

Olfactory Research:

  • Olfactory Receptor Studies: The compound serves as a crucial tool in investigating the specificity and sensitivity of human odorant receptors. Its selective activation of OR2M3 provides insights into the molecular basis of odor perception.

Biosensing:

  • Analytical Biosensor: The highly specific interaction between 2-Mercapto-2-methylpentan-1-ol and OR2M3 makes it a potential candidate for developing biosensors for the sensitive and selective detection of this compound in food and other matrices.

3-Mercapto-2-methylpentan-1-ol

  • Compound Description: 3-Mercapto-2-methylpentan-1-ol is a key food odorant found in the Allium genus, known for its potent onion-like aroma. [, ] It possesses a remarkably low odor threshold in the pg/L range. [] Research suggests that 3-Mercapto-2-methylpentan-1-ol is formed from precursors generated enzymatically during the cutting of raw onions, leading to its higher concentration in cooked onions compared to raw ones. [] Notably, this compound exhibits a specific interaction with the human odorant receptor OR2M3, indicating a potential role in the sensory perception of onion flavor. [, ]

3-Mercapto-2-methylpentanal

  • Compound Description: 3-Mercapto-2-methylpentanal is a sulfur-containing compound proposed as an intermediate in the formation pathway of 3-Mercapto-2-methylpentan-1-ol in raw onions. []

[(2)H2]-3-Mercapto-2-methylpentan-1-ol

  • Compound Description: This compound is a deuterated form of 3-Mercapto-2-methylpentan-1-ol, utilized as an internal standard in stable isotope dilution assays for quantifying 3-Mercapto-2-methylpentan-1-ol in onions and other Allium species. []

4-Mercapto-4-methylpentan-2-one (4MMP)

  • Compound Description: 4-Mercapto-4-methylpentan-2-one is a volatile thiol that contributes significantly to the fruity, muscat-like aroma found in certain beers brewed with specific American hop cultivars. [] This compound's concentration in hops is influenced by factors like cultivar type and copper ion content. [] Notably, 4MMP is more susceptible to binding with copper compared to 3-Mercaptohexan-1-ol, potentially explaining its absence in European hop cultivars, which are typically treated with copper-containing fungicides. []

3-Mercaptohexan-1-ol (3MH)

  • Compound Description: 3-Mercaptohexan-1-ol is a volatile thiol contributing to the distinctive aroma of beer. [] Its presence in beer is attributed to both malt and hops, with concentrations varying among hop cultivars. [] During the brewing process, 3MH undergoes transformations, particularly during fermentation, where it can be converted into 3-mercaptohexyl acetate (3MHA), another important aroma compound in beer. [] Research suggests that yeast strains with a high capacity to convert 3MH to 3MHA could be used to enhance beer aroma. []

2-Mercapto-6-(trifluoromethyl)pyrimidine-4-ol

  • Compound Description: 2-Mercapto-6-(trifluoromethyl)pyrimidine-4-ol serves as a nucleophile in the electrochemical synthesis of novel pyrimidine derivatives with potential antimicrobial applications. []

Properties

CAS Number

258823-39-1

Product Name

2-Mercapto-2-methylpentan-1-OL

IUPAC Name

2-methyl-2-sulfanylpentan-1-ol

Molecular Formula

C6H14OS

Molecular Weight

134.24 g/mol

InChI

InChI=1S/C6H14OS/c1-3-4-6(2,8)5-7/h7-8H,3-5H2,1-2H3

InChI Key

KMWFJTAZFAREIH-UHFFFAOYSA-N

SMILES

CCCC(C)(CO)S

Solubility

Slightly soluble in water; soluble in organic solvents
soluble (in ethanol)

Canonical SMILES

CCCC(C)(CO)S

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